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Benzeneethanimidamide

Cat. No.: B150844
CAS No.: 5504-24-5
M. Wt: 134.18 g/mol
InChI Key: JTNCEQNHURODLX-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Amidine Chemistry

The study of amidines dates back to the early 19th century, with the first synthesis of a compound in this class reported in 1818. ontosight.ai Initially, the exploration of amidine chemistry was primarily academic, focusing on their synthesis and basic reactivity. A significant milestone in the evolution of amidine chemistry was the discovery of the therapeutic potential of certain amidine compounds in the early 20th century. The finding that synthalin, a diamidine, was effective against trypanosomes spurred the development and investigation of numerous other amidine derivatives as antimicrobial agents. nih.gov

Over the decades, synthetic methodologies for preparing amidines have advanced considerably. The Pinner reaction, which involves the reaction of a nitrile with an alcohol in the presence of an acid catalyst to form an imino ether (Pinner salt), followed by reaction with an amine, became a classical method for amidine synthesis. semanticscholar.org Further developments have led to more efficient and versatile synthetic routes, including catalyzed reactions that offer higher yields and greater functional group tolerance. ontosight.aiacs.org The ongoing evolution of synthetic techniques continues to expand the accessibility and diversity of amidine compounds available for research. semanticscholar.org

Academic Significance of Benzeneethanimidamide and its Structural Congeners

The academic significance of this compound and its structural congeners lies in the unique properties conferred by the amidine functional group. Amidines are highly basic compounds and can be protonated to form stable amidinium cations. nih.gov This basicity and the ability to engage in hydrogen bonding are crucial for their interaction with biological targets. nih.gov

This compound serves as a key structural motif in the design of various functional molecules. Its derivatives have been investigated for a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. nih.govontosight.ai For instance, substituted amidine derivatives have been studied as inhibitors of β-lactamases, enzymes that confer bacterial resistance to β-lactam antibiotics. nih.gov The presence of the benzene (B151609) ring in this compound provides a scaffold that can be readily modified to explore structure-activity relationships, making it a valuable tool in medicinal chemistry. researchgate.net

Beyond pharmaceuticals, amidine-containing structures are utilized in materials science and as ligands in organometallic chemistry and catalysis. semanticscholar.orgontosight.ai The nitrogen atoms of the amidine group can coordinate with metal centers, leading to the formation of stable complexes that can catalyze a variety of organic transformations. acs.org

Scope and Objectives of Current Research Landscape

The current research landscape for this compound and related amidines is broad and interdisciplinary. A primary focus remains in the field of medicinal chemistry, where there is a continuous effort to develop new therapeutic agents. nih.govresearchgate.net Research objectives include the synthesis of novel this compound derivatives and their evaluation against various diseases, with a significant emphasis on combating antimicrobial resistance. nih.gov

Another significant area of research is the application of amidine-containing compounds in catalysis. acs.orggoogle.com Scientists are exploring the use of amidine-based ligands to develop more efficient and selective catalysts for organic synthesis. These catalysts are important for creating complex molecules with applications in pharmaceuticals, agrochemicals, and functional materials. acs.orggoogle.com

Furthermore, the field of materials science is an emerging area for amidine chemistry. ontosight.aiuni-koblenz.de Research is being conducted to incorporate amidine functionalities into polymers and other materials to impart specific properties, such as altered thermal stability or conductivity. rsc.orgcas.org The overarching goal across these research areas is to leverage the unique chemical properties of the amidine group to create novel molecules and materials that can address contemporary scientific and societal challenges. researchgate.netnihr.ac.ukmdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10N2 B150844 Benzeneethanimidamide CAS No. 5504-24-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-phenylethanimidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2/c9-8(10)6-7-4-2-1-3-5-7/h1-5H,6H2,(H3,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTNCEQNHURODLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70203586
Record name Benzeneethanimidamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5504-24-5
Record name Benzeneethanimidamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005504245
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzeneethanimidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70203586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for Benzeneethanimidamide and Its Derivatives

Classical and Modern Synthetic Routes to Benzeneethanimidamide Scaffolds

The construction of the this compound core has been approached through various synthetic pathways, each with its own set of advantages and applications. These methods often rely on readily available starting materials and well-established chemical transformations.

Acetonitrile-Based Synthesis Pathways

Acetonitrile (B52724) has proven to be a versatile building block and solvent in the synthesis of amidine-containing molecules. Its dual role as a reagent and reaction medium offers a streamlined approach to constructing the desired chemical architecture. mdpi.comnih.gov A notable strategy involves the reaction of aryltriazenes with acetonitrile, which serves as the nitrogen source. arabjchem.org This method proceeds under metal-free and mild conditions, utilizing a Brønsted acidic ionic liquid as a promoter and water as the oxygen source for the amide formation. arabjchem.org The reaction is believed to proceed through the formation of an aryl cation from the aryltriazene, which is then attacked by acetonitrile to form a nitrilium ion intermediate. Subsequent hydration leads to the desired N-arylacetamide. arabjchem.org

Another approach involves the copper-catalyzed cyanomethylation of imines using acetonitrile as both the solvent and the source of the cyano group. mdpi.com While effective for a variety of substrates, this method often requires high temperatures and extended reaction times. mdpi.com The difunctionalization of alkenes involving acetonitrile is another powerful strategy that allows for the simultaneous formation of two new chemical bonds. mdpi.com This typically begins with the radical addition to an alkene, followed by a single electron transfer to generate a carbocation, which then undergoes a Ritter-type amination with acetonitrile. mdpi.com

The following table summarizes key aspects of acetonitrile-based synthesis:

Starting MaterialsReagents and ConditionsKey IntermediatesRef.
Aryltriazenes, AcetonitrileBrønsted acidic ionic liquid, water, room temperatureAryl cation, Nitrilium ion arabjchem.org
Imines, AcetonitrileCu(OAc)₂, high temperature- mdpi.com
Alkenes, AcetonitrileRadical initiatorCarbocation mdpi.com

Amidoxime Precursor Strategies and Photochemical Amidination

Amidoximes serve as valuable precursors for the synthesis of amidines. While specific examples for this compound are not detailed in the provided search results, the general strategy involves the reduction of the N-hydroxy group of the amidoxime. This transformation can be achieved using various reducing agents.

Photochemical methods represent a modern and powerful tool for the formation of C-N bonds. Photochemical amidination, though not explicitly detailed for this compound in the provided results, would likely involve the light-induced reaction of a suitable nitrogen source with a phenylacetonitrile (B145931) derivative or a related precursor. These reactions often proceed under mild conditions and can offer unique selectivity.

Copper-Catalyzed C-N Bond Formation Approaches

Copper catalysis has emerged as a powerful and versatile tool for the formation of carbon-nitrogen bonds, a key step in the synthesis of many nitrogen-containing compounds, including derivatives of this compound. beilstein-journals.orgrsc.org These methods are often lauded for their efficiency and broad substrate scope. organic-chemistry.orgnih.gov

One prominent approach involves the copper-catalyzed intramolecular N-arylation to synthesize benzimidazole (B57391) derivatives, a class of compounds that can be conceptually related to cyclic derivatives of this compound. organic-chemistry.org In a notable example, Cu₂O was identified as a highly effective catalyst, with the addition of a ligand such as DMEDA enhancing the reaction yield. organic-chemistry.org These reactions are often carried out in water, making them environmentally benign. organic-chemistry.org The proposed mechanism involves the coordination of the amidine to a Cu(I) species, followed by oxidative addition and subsequent C-N bond formation. organic-chemistry.org

Copper catalysis is also instrumental in radical cyanation reactions, which can be a pathway to precursors for this compound. snnu.edu.cn For instance, copper-catalyzed asymmetric radical cyanation of benzylic C-H bonds allows for the direct and enantioselective introduction of a nitrile group. snnu.edu.cn The mechanism often involves the generation of a carbon radical, which then reacts with a copper-cyanide complex to form the C-CN bond. snnu.edu.cn

Key features of copper-catalyzed C-N bond formation are highlighted below:

Catalyst SystemReaction TypeKey FeaturesRef.
Cu₂O / DMEDAIntramolecular N-arylationHigh yields, water as solvent, broad functional group tolerance organic-chemistry.org
Copper complexesAsymmetric Radical CyanationEnantioselective C-CN bond formation from C-H bonds snnu.edu.cn
CuI / L-prolineCascade reactionOne-pot synthesis of complex heterocycles beilstein-journals.org

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes for all chemical compounds, including this compound. epa.govacs.orgsigmaaldrich.com The core tenets of this philosophy include waste prevention, maximizing atom economy, using less hazardous chemicals, and designing for energy efficiency. epa.govacs.orgnih.gov

Sustainable Catalytic Approaches (e.g., Metal-Catalysis, Organocatalysis, Photocatalysis)

Sustainable catalysis is a cornerstone of green chemistry, aiming to replace stoichiometric reagents with catalytic alternatives that are effective in small amounts and can be recycled and reused. epa.govsuschem.orgjspae.com This approach minimizes waste and often leads to more efficient and environmentally friendly processes. mdpi.com

Metal-Catalysis: As discussed in section 2.1.3, copper catalysis represents a significant step towards sustainable synthesis. organic-chemistry.org The use of earth-abundant and less toxic metals is a key goal. jspae.com The development of heterogeneous catalysts, where the catalyst is in a different phase from the reactants, is particularly attractive as it simplifies catalyst recovery and reuse. mdpi.comucsb.edu

Organocatalysis: This sub-discipline utilizes small organic molecules as catalysts, avoiding the use of potentially toxic and expensive metals. While not explicitly detailed for this compound in the provided search results, organocatalytic approaches to amidine synthesis are an active area of research.

Microwave-Assisted Synthesis Techniques

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technology for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. rsc.orgresearchgate.netrsc.org This technique is particularly well-suited for the synthesis of heterocyclic compounds, which are often found in medicinally relevant molecules. rsc.orgrsc.orgnih.gov

The application of microwave irradiation can significantly enhance the efficiency of reactions, including those for the synthesis of scaffolds related to this compound. beilstein-journals.org For example, a one-pot, microwave-assisted synthesis of hydantoins from amino acids has been developed, which proceeds in water and avoids the need for column chromatography. beilstein-journals.org This method highlights the potential of microwave chemistry to create more sustainable and scalable synthetic protocols. beilstein-journals.org

The advantages of microwave-assisted synthesis are summarized below:

FeatureBenefitRef.
Rapid HeatingSignificantly reduced reaction times rsc.orgresearchgate.net
Uniform HeatingFewer side products and higher yields researchgate.net
Energy EfficiencyLower overall energy consumption acs.org
ScalabilityPotential for application in industrial processes beilstein-journals.org

Stereochemical and Regioselective Control in this compound Synthesis

Achieving absolute control over the three-dimensional arrangement of atoms (stereochemistry) and the specific placement of functional groups (regiochemistry) is paramount for creating specific, active isomers of this compound derivatives. The primary strategies involve sophisticated catalytic processes to create a precisely substituted, chiral 2-phenylacetonitrile (B1602554) intermediate, which is then converted to the final imidamide product.

The introduction of a chiral center at the carbon adjacent to the phenyl ring in this compound is most effectively accomplished through the catalytic asymmetric synthesis of its nitrile precursor. Since the classical Pinner reaction, which converts nitriles to imidamides via an imidate salt intermediate, does not typically affect a pre-existing stereocenter at the α-position, the stereochemistry of the final product is dictated by the successful synthesis of the enantiomerically enriched nitrile. wikipedia.orgthieme-connect.deorganic-chemistry.org

A leading-edge method for this transformation is the copper-catalyzed enantioselective cyanation of benzylic C–H bonds. This approach utilizes a radical relay mechanism where a hydrogen atom is abstracted from the benzylic position, creating an achiral radical. This radical is then intercepted by a chiral copper catalyst, which facilitates the formation of the C–CN bond with high enantioselectivity. nih.govsnnu.edu.cn This method is notable for its broad substrate scope and the high levels of enantiomeric excess (ee) achieved, often in the range of 90-99%. nih.gov

Detailed findings from studies on copper-catalyzed asymmetric benzylic cyanation highlight the effectiveness of specific ligands and conditions in achieving high stereocontrol.

Table 1: Examples of Copper-Catalyzed Enantioselective Benzylic Cyanation

SubstrateCatalyst SystemLigandYield (%)Enantiomeric Excess (ee, %)Reference
1-EthylnaphthaleneCu(OAc)₂Chiral Bisoxazoline Ligand9196 nih.gov
1-PropylnaphthaleneCu(OAc)₂Chiral Bisoxazoline Ligand7297 nih.gov
IndaneCu(OAc)₂Chiral Bisoxazoline Ligand8599 nih.gov
TetralinCu(OAc)₂Chiral Bisoxazoline Ligand8896 nih.gov

This table showcases the high yields and exceptional enantioselectivity achieved in the asymmetric synthesis of α-arylacetonitriles, which are direct precursors to chiral this compound derivatives.

Other innovative methods, such as the enantioselective ring-opening cyanation of cycloketone oxime esters using dual photoredox and copper catalysis, further expand the toolkit for accessing chiral nitrile building blocks. nih.gov These advanced catalytic systems provide a direct pathway to the chiral precursors necessary for synthesizing optically pure this compound derivatives.

Controlling the position of substituents on the aromatic ring of this compound is crucial for modulating its biological activity and physical properties. Regioselectivity is achieved by functionalizing the phenylacetonitrile precursor at a specific position prior to its conversion to the imidamide.

One of the most powerful and established strategies for regiocontrol is Directed ortho-Metalation (DoM) . This method relies on the use of a directing group (DG) on the benzene (B151609) ring, which directs a strong organolithium base (like n-butyllithium) to selectively deprotonate the adjacent ortho position. The resulting aryllithium species can then be trapped by a wide range of electrophiles (E+), installing a new functional group with high regioselectivity. The cyano group itself can act as a weak directing group, but more powerful directing groups such as amides, ethers, or carbamates are often installed to ensure high efficiency and selectivity.

Another modern approach involves transition-metal-catalyzed C-H functionalization . In these reactions, a directing group guides a transition metal catalyst (often palladium, rhodium, or ruthenium) to selectively cleave a specific C-H bond on the aromatic ring and replace it with a new functional group. nih.gov This strategy offers excellent regiocontrol and often proceeds under milder conditions than classical DoM.

Table 2: Strategies for Regioselective Synthesis of Substituted Phenylacetonitriles

Starting MaterialStrategyReagentsIntermediateProductReference Principle
4-MethoxyphenylacetonitrileDirected ortho-Metalation (DoM)1. n-BuLi, THF, -78°C 2. Electrophile (e.g., I₂)Ortho-lithiated species2-Iodo-4-methoxyphenylacetonitrile mdpi.com
N-Pivaloyl-2-aminophenylacetonitrilePd-Catalyzed C-H FunctionalizationPd(OAc)₂, Ligand, Oxidant, Coupling PartnerPalladacycle intermediateFunctionalized at C3-position of the phenyl ring nih.gov
PhenylacetonitrileElectrophilic Aromatic SubstitutionHNO₃, H₂SO₄Nitronium ion attack4-Nitrophenylacetonitrile (major isomer)Standard textbook principle

This table illustrates key methodologies for introducing substituents onto the phenyl ring of the precursor nitrile, thereby controlling the final substitution pattern of the this compound derivative.

By employing these advanced synthetic methodologies, chemists can exert precise control over both the stereochemical and regiochemical features of this compound derivatives, enabling the synthesis of specific isomers for targeted applications.

Mechanistic Elucidation of Benzeneethanimidamide Reactions

Electron-Pushing Formalism and Reaction Coordinate Diagrams in Amidine Chemistry

The reactivity of amidines, including Benzeneethanimidamide, can be rationalized using the principles of electron-pushing formalism. This notation uses curved arrows to illustrate the movement of electron pairs during a reaction, showing how bonds are formed and broken. For instance, in the Pinner reaction, a common method for synthesizing amidines from nitriles and alcohols, electron-pushing arrows can depict the nucleophilic attack of the alcohol on the protonated nitrile, leading to an imidate intermediate which then reacts with an amine to form the amidine. numberanalytics.comjk-sci.comwikipedia.org

The energetics and progress of these reactions are often visualized using reaction coordinate diagrams. These diagrams plot the energy of the system against the reaction coordinate, which represents the progression of the reaction from reactants to products. Key features of these diagrams include the reactants, products, transition states (the highest energy points on the reaction path), and any intermediates (stable species formed during the reaction). The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate.

A generalized reaction coordinate diagram for a two-step reaction, such as the formation of a tetrahedral intermediate in a nucleophilic addition to an amidine, would show two peaks corresponding to the two transition states, with a valley in between representing the intermediate.

Nucleophilic and Electrophilic Pathways Involving this compound

This compound possesses both nucleophilic and electrophilic character, allowing it to participate in a variety of reaction pathways.

The lone pair of electrons on the sp²-hybridized nitrogen atom makes the amidine group nucleophilic. bath.ac.ukrsc.org This nucleophilicity allows this compound to react with various electrophiles. semanticscholar.org For example, it can undergo Michael addition to α,β-unsaturated carbonyl compounds. The reaction is initiated by the nucleophilic attack of the amidine nitrogen onto the β-carbon of the Michael acceptor.

Conversely, the carbon atom of the amidine functional group can act as an electrophilic center, particularly when the nitrogen atoms are protonated or substituted with electron-withdrawing groups. This electrophilicity is exploited in reactions where the amidine is attacked by a nucleophile. Furthermore, dicationic amidine salts have been shown to act as "superelectrophiles." acs.org The synthesis of amidines from amides often involves the activation of the amide with an electrophilic reagent, such as trifluoromethanesulfonic anhydride, which makes the amide carbon more susceptible to nucleophilic attack by an amine. researchgate.net

The dual reactivity of this compound is summarized in the table below:

Reaction TypeRole of this compoundReactant Partner
Nucleophilic AdditionNucleophileElectrophiles (e.g., Michael acceptors, alkyl halides)
Electrophilic AdditionElectrophile (when protonated)Nucleophiles (e.g., amines, water)

Radical Reaction Mechanisms in this compound Chemistry

In addition to its polar reactivity, this compound can participate in reactions involving radical intermediates. These reactions typically involve three stages: initiation, propagation, and termination.

Several radical-mediated reactions involving amidines have been reported in the literature, suggesting potential pathways for this compound:

[2+2+1] Cycloaddition: A free-radical-mediated cycloaddition of acetylenes, amidines, and carbon monoxide can produce five-membered α,β-unsaturated lactams. acs.org This reaction proceeds through a vinyl radical carbonylation and nucleophilic addition of the amidine onto the resulting α-ketenyl radical. acs.org

Intermolecular Radical Addition to Nitriles: Amidine derivatives can be synthesized through the intermolecular addition of nitrogen-centered radicals to nitriles. thieme-connect.comresearchgate.net This suggests that the nitrile precursor to this compound could undergo radical reactions.

Formation of Aminal Radicals: Aminal radicals can be generated by the reduction of the corresponding amidine or amidinium ion. nih.gov These radicals can then participate in carbon-carbon bond-forming reactions. nih.gov

These examples highlight the versatility of the amidine functional group in radical chemistry, opening up avenues for the synthesis of complex molecules derived from this compound.

Transition State Analysis and Reaction Energetics

The feasibility and outcome of a chemical reaction are governed by its energetics, which can be investigated through transition state analysis. Computational chemistry, particularly density functional theory (DFT), is a powerful tool for studying the transition states and reaction energy profiles of reactions involving amidines. nih.govacs.orgresearchgate.netnih.gov

For instance, computational studies on the reaction of amidines with 1,2,3-triazines and 1,2,3,5-tetrazines have elucidated the reaction mechanism, showing that it proceeds through an addition/N₂ elimination/cyclization pathway rather than a concerted Diels-Alder reaction. nih.govacs.orgescholarship.org These studies calculate the free energy barriers for each step, identifying the rate-determining step and the most stable intermediates.

Below is a table of calculated free energy barriers for the base-catalyzed hydrolysis of some amides, which can serve as an analogy for the hydrolysis of this compound.

AmideCalculated Free Energy Barrier (kcal/mol)Experimental Free Energy Barrier (kcal/mol)
Formamide21.621.2
N-methylacetamide22.721.5
Dimethylformamide (DMF)23.122.6
Dimethylacetamide (DMA)26.024.1
Data sourced from a computational study on amide hydrolysis. nih.gov

These computational insights are invaluable for understanding the factors that control the reactivity of this compound and for designing new synthetic methodologies.

Derivatization Strategies and Structural Modifications of Benzeneethanimidamide

Functionalization of the Amidine Moiety

The amidine group, characterized by a carbon atom double-bonded to one nitrogen and single-bonded to another, is a key site for the functionalization of benzeneethanimidamide. The reactivity of this group is central to many derivatization strategies.

The synthesis of this compound itself is often achieved through the Pinner reaction. wikipedia.orgorganic-chemistry.orgchem-station.comnumberanalytics.com This acid-catalyzed reaction involves the treatment of a nitrile, in this case, phenylacetonitrile (B145931), with an alcohol in the presence of an acid like hydrogen chloride. This initially forms an imino ester salt, known as a Pinner salt. wikipedia.orgorganic-chemistry.org This intermediate is then reacted with ammonia (B1221849) or an amine to yield the final amidine. nrochemistry.com The versatility of the Pinner reaction allows for the introduction of various substituents on the nitrogen atoms of the amidine by using different amines in the second step.

The nitrogen atoms of the amidine group are nucleophilic and can be functionalized through various reactions. For instance, N-hydroxy-benzeneethanimidamide derivatives have been synthesized, indicating that the nitrogen atoms can be hydroxylated. vulcanchem.comcymitquimica.comcymitquimica.comcymitquimica.com This functionalization can significantly alter the electronic properties and potential biological activity of the molecule. The introduction of an N-hydroxy group can also provide a new site for further reactions or coordination with metal ions. cymitquimica.com

Furthermore, the reactivity of the amidine can be tuned by the substituents on the nitrogen atoms. While not directly studying this compound, research on vinyl sulfonimidamides has shown that incorporating electron-withdrawing groups on the imidic nitrogen can significantly increase the reactivity of the molecule towards nucleophiles. nih.gov This principle can be extended to this compound, where N-functionalization can be a tool to modulate its chemical properties for specific applications.

Below is a table summarizing the functionalization of the amidine moiety:

Functionalization StrategyReagents/ConditionsResulting Compound TypeKey Features
Pinner Reaction 1. Phenylacetonitrile, Alcohol, HCl 2. Ammonia or AmineSubstituted or Unsubstituted this compoundVersatile synthesis method allowing for N-substitution. nrochemistry.com
N-Hydroxylation Hydroxylamine or other hydroxylating agentsN-Hydroxy-benzeneethanimidamideIntroduces a hydroxyl group on the amidine nitrogen, altering electronic properties. cymitquimica.comcymitquimica.com
N-Alkylation/Arylation Alkyl or Aryl HalidesN-Substituted this compoundModifies the steric and electronic environment of the amidine group.

Substituent Effects on the Benzene (B151609) Ring

The benzene ring of this compound is susceptible to electrophilic aromatic substitution, and the nature of the substituents already present on the ring profoundly influences the position and rate of further substitution. These substituent effects are a cornerstone of synthetic strategy, allowing for the controlled introduction of new functional groups at specific positions (ortho, meta, or para).

Substituents are broadly classified as either activating or deactivating groups, and as either ortho-, para-directing or meta-directing. libretexts.orgmasterorganicchemistry.commasterorganicchemistry.com

Activating groups donate electron density to the benzene ring, making it more nucleophilic and thus more reactive towards electrophiles. These groups typically direct incoming electrophiles to the ortho and para positions. Examples include hydroxyl (-OH), alkoxy (-OR), and alkyl (-R) groups. libretexts.org

Deactivating groups withdraw electron density from the benzene ring, making it less reactive. Most deactivating groups direct incoming electrophiles to the meta position. Examples include nitro (-NO2), cyano (-CN), and carbonyl (-C=O) groups. masterorganicchemistry.commasterorganicchemistry.com Halogens are an exception, as they are deactivating but ortho-, para-directing. libretexts.org

The ethanimidamide group itself is generally considered to be a deactivating, meta-directing group due to the electron-withdrawing nature of the C=N and C-N bonds. Therefore, in an electrophilic substitution reaction on unsubstituted this compound, the incoming electrophile would be expected to add primarily at the meta position.

However, if other substituents are present on the benzene ring, the directing effect will be a combination of the effects of all groups. If there is a conflict between directing effects, the more strongly activating group generally dictates the position of substitution. chemistrysteps.com For example, if a hydroxyl group (a strong activator and ortho-, para-director) is present on the benzene ring of a this compound derivative, it will direct further substitution to its ortho and para positions, overriding the meta-directing effect of the ethanimidamide group.

The following table illustrates the expected major products for the nitration of various substituted this compound derivatives, based on established principles of substituent effects:

Substituent on Benzene RingPosition of SubstituentActivating/DeactivatingDirecting EffectExpected Major Nitration Product(s)
-HN/ADeactivating (ethanimidamide)meta3-Nitro-benzeneethanimidamide
-OH4-positionActivating (strong)ortho, para4-Hydroxy-3-nitro-benzeneethanimidamide
-CH34-positionActivating (weak)ortho, para4-Methyl-3-nitro-benzeneethanimidamide
-NO23-positionDeactivating (strong)meta3,5-Dinitro-benzeneethanimidamide

Introduction of Hydroxyl Groups in this compound Derivatives

The introduction of hydroxyl groups to the this compound scaffold can be achieved at two primary locations: on the amidine moiety (as discussed in section 4.1) or directly on the benzene ring. Hydroxylation of the aromatic ring is a significant transformation that can alter the molecule's polarity, solubility, and potential for hydrogen bonding. ontosight.ai

Direct hydroxylation of aromatic rings is a challenging but important reaction in synthetic chemistry. Several methods have been developed for the direct hydroxylation of benzene and its derivatives, which could be applied to this compound. These methods often involve the use of powerful oxidizing agents and catalysts.

One approach is the use of hydrogen peroxide (H2O2) in the presence of a suitable catalyst. For example, titanium silicate-1 (TS-1) has been shown to be an effective catalyst for the hydroxylation of benzene to phenol (B47542) with H2O2 under mild conditions. mdpi.com Other catalytic systems, such as those based on nickel or iron complexes, have also been developed for this purpose. rsc.orgnih.govresearchgate.net These catalysts can activate H2O2 to generate reactive oxygen species that can attack the aromatic ring. The selectivity of these reactions (i.e., the position of hydroxylation) is influenced by the electronic properties of the substituents already on the ring, following the principles of electrophilic aromatic substitution.

For instance, the direct hydroxylation of this compound would likely yield the meta-hydroxylated product due to the meta-directing nature of the ethanimidamide group. However, if an activating group is already present on the ring, it would direct the incoming hydroxyl group to the ortho and para positions relative to itself.

The table below summarizes some potential methods for the introduction of hydroxyl groups onto the benzene ring of this compound:

Hydroxylation MethodCatalyst/ReagentsTarget PositionKey Features
Catalytic Hydroxylation with H2O2 TS-1 Zeolitemeta (on unsubstituted ring)Environmentally friendly oxidant (H2O2). mdpi.com
Nickel-Catalyzed Hydroxylation [Ni(II)(tepa)]2+, H2O2meta (on unsubstituted ring)High turnover numbers reported for benzene hydroxylation. nih.gov
Iron-Catalyzed Hydroxylation Fe(II) complex, H2O2meta (on unsubstituted ring)Utilizes an inexpensive and abundant metal catalyst. rsc.org

Synthesis of Heterocyclic Molecules Incorporating this compound Units

The this compound scaffold can serve as a valuable building block for the synthesis of more complex heterocyclic molecules. The reactive amidine group and the alpha-carbon to the benzene ring can participate in a variety of cyclization reactions to form new rings.

One common strategy involves using phenylacetonitrile, the precursor to this compound, in condensation reactions. For example, the condensation of phenylacetonitrile with other molecules can lead to the formation of pyrimidine (B1678525) derivatives. nih.gov In a temperature-controlled reaction, phenylacetonitrile can react with a carbodiimide (B86325) and a strong base to form an intermediate that can then cyclize to produce 4-aminopyrimidines and 4-amidinopyrimidines. nih.gov

Multicomponent reactions (MCRs) are another powerful tool for the synthesis of heterocycles from simple starting materials in a single step. nih.govosi.lvnih.gov this compound or its precursors can be employed in MCRs to generate a wide variety of heterocyclic systems. For example, the reaction of an amidine with a β-dicarbonyl compound and an aldehyde can lead to the formation of substituted dihydropyrimidines. The ability to vary the components in these reactions allows for the rapid generation of a library of structurally diverse heterocyclic compounds.

Furthermore, the amidine functionality itself can be incorporated into various heterocyclic rings. For instance, amidines can react with α,β-unsaturated carbonyl compounds to form pyrimidines, or with diketones to form imidazoles. The specific reaction pathway and resulting heterocyclic system depend on the reaction conditions and the nature of the other reactants.

The following table provides examples of heterocyclic systems that can be synthesized using this compound or its precursors as a starting material:

Heterocyclic SystemSynthetic StrategyKey Reactants
Pyrimidines Condensation/CyclizationPhenylacetonitrile, Carbodiimide, Base nih.gov
Imidazoles Condensation/CyclizationThis compound, 1,2-Diketone
Triazoles CycloadditionPhenylacetonitrile (as a source of the C-N fragment), Azides
Fused Heterocycles Multi-step Synthesis/MCRsThis compound derivatives, various electrophiles/nucleophiles

Advanced Spectroscopic Characterization and Analytical Methodologies for Benzeneethanimidamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of benzeneethanimidamide, providing detailed information about the chemical environment of its hydrogen (¹H) and carbon (¹³C) nuclei.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit characteristic signals corresponding to its distinct proton environments. The aromatic protons on the benzene (B151609) ring typically appear in the downfield region, generally between 7.0 and 8.0 ppm, due to the deshielding effect of the ring current. libretexts.org The chemical shifts of the ethanimidamide moiety's protons would be influenced by their proximity to the phenyl group and the imine and amine functionalities. For instance, the methylene (B1212753) (-CH₂) protons adjacent to the phenyl group would likely resonate in the benzylic region, typically around 2.5-3.0 ppm. pdx.edu The chemical shifts of the amine (-NH₂) and imine (=NH) protons can be highly variable and are often observed as broad signals due to proton exchange and hydrogen bonding. Their positions are also sensitive to solvent and temperature. carlroth.compitt.edu

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information on the carbon framework of the molecule. The carbon atoms of the benzene ring will produce signals in the aromatic region, typically between 125 and 150 ppm. oregonstate.eduwisc.edu The quaternary carbon of the ring, to which the ethanimidamide group is attached, will also fall in this range but may have a lower intensity. libretexts.org The sp²-hybridized carbon of the imidamide group (C=N) is expected to resonate further downfield, potentially in the 150-170 ppm range, characteristic of imines. mdpi.com The methylene carbon (-CH₂) adjacent to the phenyl ring would appear in the aliphatic region, likely between 30 and 50 ppm. oregonstate.edu

A hypothetical ¹H and ¹³C NMR data table for this compound is presented below for illustrative purposes. Actual experimental values may vary depending on the solvent and other experimental conditions. pitt.edusigmaaldrich.com

Hypothetical ¹H and ¹³C NMR Data for this compound

¹H NMR¹³C NMR
Proton TypeApproximate Chemical Shift (δ, ppm)MultiplicityCarbon TypeApproximate Chemical Shift (δ, ppm)
Aromatic (C₆H₅)7.2 - 7.5MultipletAromatic (C₆H₅)127 - 130
Benzylic (-CH₂-)~2.8TripletBenzylic (-CH₂-)~35
Amine (-NH₂)Variable (broad)SingletImidamide (C=N)~160
Imine (=NH)Variable (broad)SingletQuaternary Aromatic~138

Mass Spectrometry (MS) for Molecular Weight Validation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of this compound and to study its fragmentation patterns, which can provide valuable structural information. creative-proteomics.com

In a typical electron ionization (EI) mass spectrum, this compound would produce a molecular ion peak (M⁺·) corresponding to its molecular weight. savemyexams.com The high-energy ionization process often leads to the fragmentation of the molecular ion into smaller, characteristic fragment ions. libretexts.org

Common fragmentation pathways for a molecule like this compound could include:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the phenyl ring, leading to the formation of a stable benzyl (B1604629) cation (C₇H₇⁺) at m/z 91, which is often a prominent peak in the spectra of compounds containing a benzyl group. msu.eduutexas.edu

Loss of small neutral molecules: Fragmentation can also occur through the loss of small, stable neutral molecules like ammonia (B1221849) (NH₃) or hydrogen cyanide (HCN) from the imidamide group. libretexts.org

Rearrangements: Rearrangement reactions, such as the McLafferty rearrangement, could potentially occur if the side chain is long enough, although this is less likely for the ethyl group in this compound. msu.edu

The fragmentation pattern serves as a fingerprint for the molecule, aiding in its identification. libretexts.org The exact masses of the molecular ion and fragment ions can be determined with high-resolution mass spectrometry (HRMS), providing further confirmation of the elemental composition.

Expected Fragmentation Pattern of this compound in EI-MS

m/z ValuePossible Ion StructureFragmentation Pathway
[M]⁺·[C₈H₁₀N₂]⁺·Molecular Ion
91[C₇H₇]⁺α-cleavage, loss of ·CH₂C(NH)NH₂
[M-17]⁺[C₈H₇N]⁺·Loss of ·NH₃
[M-27]⁺[C₇H₇N]⁺·Loss of HCN

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. libretexts.org These techniques are instrumental in identifying the functional groups present in this compound. specificpolymers.cominnovatechlabs.com

Infrared (IR) Spectroscopy: In IR spectroscopy, a molecule absorbs infrared radiation at specific frequencies that correspond to its vibrational modes, leading to changes in the molecule's dipole moment. libretexts.orgtriprinceton.org The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups: rtilab.com

N-H stretching: The amine (-NH₂) and imine (=NH) groups will exhibit stretching vibrations in the region of 3200-3500 cm⁻¹. These bands are often broad due to hydrogen bonding.

C-H stretching: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methylene group will be observed just below 3000 cm⁻¹.

C=N stretching: The carbon-nitrogen double bond of the imine group will show a characteristic stretching vibration in the range of 1640-1690 cm⁻¹.

C=C stretching: The aromatic ring will have several characteristic C=C stretching bands in the 1450-1600 cm⁻¹ region. core.ac.uk

C-N stretching: The carbon-nitrogen single bond stretching vibration is expected in the 1000-1350 cm⁻¹ range. researchgate.net

Aromatic C-H bending: Out-of-plane bending vibrations of the aromatic C-H bonds will give rise to strong absorptions in the 690-900 cm⁻¹ region, which can be indicative of the substitution pattern of the benzene ring.

Raman Spectroscopy: Raman spectroscopy is based on the inelastic scattering of monochromatic light. ubbcluj.ro A vibrational mode is Raman active if it causes a change in the polarizability of the molecule. libretexts.orgillinois.edu For this compound, Raman spectroscopy can provide complementary information to IR spectroscopy. For instance, the symmetric stretching of the benzene ring, which may be weak in the IR spectrum, often gives a strong signal in the Raman spectrum. The C=N and C=C stretching vibrations are also typically Raman active.

Characteristic Vibrational Frequencies for this compound

Vibrational ModeApproximate IR Frequency (cm⁻¹)Approximate Raman Frequency (cm⁻¹)Intensity
N-H Stretch (Amine/Imine)3200-35003200-3500Medium to Strong (IR), Weak (Raman)
Aromatic C-H Stretch3000-31003000-3100Medium (IR), Strong (Raman)
Aliphatic C-H Stretch2850-29602850-2960Medium (IR), Strong (Raman)
C=N Stretch1640-16901640-1690Medium to Strong
Aromatic C=C Stretch1450-16001450-1600Medium to Strong

UV-Visible Spectroscopy for Electronic Structure Analysis

UV-Visible spectroscopy provides insights into the electronic transitions within a molecule. slideshare.netijnrd.org When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy ground state to a higher energy excited state. researchgate.net

The UV-Vis spectrum of this compound is expected to be dominated by electronic transitions associated with the benzene ring. The presence of the ethanimidamide substituent will influence the position and intensity of these absorption bands. Key transitions include:

π → π transitions:* These are characteristic of aromatic systems and other conjugated π-electron systems. ijnrd.org For benzene, these transitions give rise to a strong absorption band around 204 nm and a weaker, fine-structured band around 254 nm. libretexts.org The substitution on the benzene ring in this compound is likely to cause a bathochromic (red) shift of these absorptions to longer wavelengths.

n → π transitions:* The non-bonding electrons on the nitrogen atoms of the imidamide group can be excited to an anti-bonding π* orbital. researchgate.net These transitions are generally weaker than π → π* transitions and may be observed as a shoulder on the main absorption band or as a separate band at a longer wavelength.

The solvent can also influence the UV-Vis spectrum, particularly for n → π* transitions, where polar solvents can cause a hypsochromic (blue) shift.

Expected UV-Visible Absorption Maxima for this compound

TransitionApproximate λmax (nm)Molar Absorptivity (ε, L mol⁻¹ cm⁻¹)
π → π* (Primary)~210-230High
π → π* (Secondary)~260-280Moderate
n → π*~300-330Low

Advanced Chromatographic Techniques for Separation and Purification

The separation and purification of this compound from reaction mixtures or complex samples often require advanced chromatographic techniques. The choice of technique depends on the properties of the compound and the nature of the impurities.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used technique for the separation, identification, and quantification of compounds. For a polar and potentially ionizable compound like this compound, reversed-phase HPLC (RP-HPLC) is a common choice. biotage.com In RP-HPLC, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol). The pH of the mobile phase can be adjusted to control the ionization state of this compound and improve peak shape and retention. nih.gov

Gas Chromatography (GC): GC is suitable for volatile and thermally stable compounds. While this compound itself may have limited volatility, derivatization to a more volatile form can make it amenable to GC analysis. nih.gov For instance, silylation of the amine and imine groups can increase its volatility. GC coupled with mass spectrometry (GC-MS) is a powerful combination for both separation and identification.

Flash Chromatography: For preparative scale purification, flash chromatography using silica (B1680970) gel or a reversed-phase sorbent can be employed. While normal-phase chromatography on silica can be challenging for basic compounds like amidines due to strong interactions, it is sometimes possible with the addition of a small amount of a basic modifier like triethylamine (B128534) to the eluent. researchgate.net

Ion-Exchange Chromatography (IEC): Given that this compound is a basic compound that can be protonated to form a cation, cation-exchange chromatography can be a highly effective purification method. polypeptide.com

Immunoaffinity Chromatography: This highly specific technique utilizes antibodies that recognize and bind to the target molecule, allowing for its selective isolation from a complex mixture. nih.gov

Mitigation of Matrix Effects in Complex Sample Analysis

When analyzing this compound in complex matrices such as biological fluids or environmental samples, matrix effects can significantly impact the accuracy and precision of the analysis. nih.gov Matrix effects are the alteration of the analyte's signal (enhancement or suppression) due to the presence of other components in the sample. youtube.com

Several strategies can be employed to mitigate matrix effects: drawellanalytical.comchromatographyonline.com

Effective Sample Preparation: This is the first and often most crucial step. Techniques like liquid-liquid extraction (LLE), solid-phase extraction (SPE), and protein precipitation can be used to remove interfering components from the matrix. nih.govsigmaaldrich.com For instance, mixed-mode SPE, which combines reversed-phase and ion-exchange mechanisms, can be particularly effective in cleaning up complex samples. nih.gov

Chromatographic Separation: Optimizing the chromatographic conditions to separate the analyte from co-eluting matrix components is essential. nih.gov This can involve adjusting the mobile phase composition, gradient profile, or using a different type of column.

Use of Internal Standards: The addition of an internal standard, especially a stable isotope-labeled version of the analyte, is a widely recognized method to compensate for matrix effects. chromatographyonline.comchromatographyonline.com The internal standard co-elutes with the analyte and experiences similar matrix effects, allowing for accurate quantification.

Matrix-Matched Calibration: In this approach, calibration standards are prepared in a blank matrix that is similar to the sample matrix. drawellanalytical.com This helps to mimic the matrix effects observed in the actual samples.

Standard Addition: This method involves adding known amounts of the analyte to the sample and can be used to correct for matrix effects, although it is more time-consuming. chromatographyonline.com

Dilution: Simple dilution of the sample can reduce the concentration of interfering matrix components, thereby minimizing their effect. chromatographyonline.com However, this approach is only feasible if the analyte concentration is high enough to be detected after dilution.

By carefully selecting and optimizing these strategies, the impact of matrix interferences can be significantly reduced, leading to more reliable and accurate analytical results for this compound in complex samples. nih.govdrawellanalytical.com

Theoretical and Computational Investigations of Benzeneethanimidamide

Quantum Chemical Calculations

Quantum chemical calculations, based on solving the Schrödinger equation, are fundamental to modern chemical research. wikipedia.orgresearchgate.net Methods such as ab initio Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and particularly Density Functional Theory (DFT), are employed to elucidate the electronic structure and energetic properties of molecules. wikipedia.orgresearchgate.net For Benzeneethanimidamide, these calculations provide a detailed picture of its geometric and electronic characteristics.

Molecular Structure Optimization and Conformational Analysis

The first step in the computational study of a molecule is typically to determine its most stable three-dimensional structure. This is achieved through geometry optimization, a process where the molecule's potential energy is minimized with respect to the positions of its atoms. For this compound, this reveals the most stable arrangement of its phenyl ring and ethanimidamide group.

Conformational analysis is the study of the different spatial arrangements of atoms, or conformers, that can be interconverted by rotation about single bonds. libretexts.org In this compound, rotation around the C-C single bond connecting the phenyl ring to the amidine group gives rise to various conformers. The two most significant conformations are typically the "staggered" (anti) and "eclipsed" (syn) forms. libretexts.org

Staggered (Anti) Conformation: In this arrangement, the bulky phenyl group and the amidine group are positioned as far apart as possible (dihedral angle of ~180°), minimizing steric hindrance. This is generally the most energetically favorable and stable conformation. libretexts.org

Eclipsed (Syn) Conformation: Here, the groups overlap when viewed along the C-C bond (dihedral angle of 0°), leading to torsional strain from the repulsion between electron clouds of the bonds. libretexts.org This conformation represents an energy maximum on the potential energy surface.

Computational methods can precisely calculate the energy differences between these conformers, providing insight into the molecule's flexibility and the relative populations of each conformer at a given temperature. khanacademy.org

Table 1: Predicted Structural Parameters for this compound This table presents typical bond lengths and angles expected for the optimized geometry of this compound based on standard values for similar chemical structures. Actual values are determined via computational optimization.

ParameterAtom Pair/TripletPredicted Value
Bond Length C=N~1.28 Å
C-N~1.33 Å
C-C (aliphatic)~1.51 Å
C-C (aromatic)~1.40 Å
N-H~1.01 Å
Bond Angle C-C-N~110°
N-C=N~120°

Electronic Structure Analysis (e.g., HOMO-LUMO, Frontier Molecular Orbitals)

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgucalgary.ca The energies of these orbitals and the gap between them are critical descriptors of a molecule's electronic behavior. schrodinger.com

HOMO (Highest Occupied Molecular Orbital): This orbital is the highest energy orbital containing electrons. It represents the molecule's ability to donate electrons, acting as a nucleophile. ucalgary.ca For this compound, the HOMO is expected to have significant contributions from the π-system of the electron-rich benzene (B151609) ring and the lone pair electrons on the nitrogen atoms of the amidine group.

LUMO (Lowest Unoccupied Molecular Orbital): As the lowest energy orbital without electrons, the LUMO represents the molecule's ability to accept electrons, acting as an electrophile. libretexts.org The LUMO of this compound is likely a π-antibonding (π*) orbital distributed over the aromatic ring and the C=N double bond.

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability and reactivity. irjweb.com A large gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. schrodinger.com Conversely, a small gap indicates that the molecule is more reactive and can be more easily polarized.

DFT calculations are widely used to compute the energies and visualize the spatial distribution of these frontier orbitals. irjweb.com Analysis of the HOMO and LUMO provides a basis for understanding the molecule's role in chemical reactions.

Table 2: Conceptual Frontier Molecular Orbital Analysis of this compound

OrbitalDescriptionImplication for Reactivity
HOMO Highest energy orbital containing electrons; localized on the phenyl ring and nitrogen atoms.Characterizes the molecule as an electron donor (nucleophile). Sites with high HOMO density are prone to electrophilic attack.
LUMO Lowest energy orbital without electrons; localized on the phenyl ring and C=N bond.Characterizes the molecule as an electron acceptor (electrophile). Sites with high LUMO density are prone to nucleophilic attack.
HOMO-LUMO Gap Energy difference (ΔE) between HOMO and LUMO.A smaller gap correlates with higher chemical reactivity and lower kinetic stability. irjweb.com

Spectroscopic Property Prediction and Correlation with Experimental Data

Quantum chemical calculations are a powerful tool for predicting the spectroscopic signatures of molecules, such as their infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectra. mdpi.com These predictions are invaluable for interpreting experimental data and confirming molecular structures.

By calculating the vibrational frequencies of the molecule, a theoretical IR and Raman spectrum can be generated. mdpi.com Specific functional groups in this compound would exhibit characteristic vibrational modes:

N-H stretching: Expected in the 3300-3500 cm⁻¹ region of the IR spectrum.

Aromatic C-H stretching: Typically found just above 3000 cm⁻¹.

C=N stretching: A strong absorption anticipated in the 1640-1690 cm⁻¹ range.

Aromatic C=C bending: Multiple bands in the 1450-1600 cm⁻¹ region.

Comparing the computationally predicted spectrum with an experimentally measured one allows for a detailed assignment of spectral bands to specific molecular motions. mdpi.com Discrepancies between theoretical and experimental values can often be resolved by applying scaling factors to the calculated frequencies to account for computational approximations and anharmonicity. Similarly, NMR chemical shifts and coupling constants can be calculated to aid in the structural elucidation from NMR experiments. mdpi.com

Reaction Mechanism Simulations and Energetic Profiles

Theoretical chemistry allows for the detailed exploration of chemical reaction pathways, providing insights that are often difficult or impossible to obtain experimentally. rsc.orgnih.gov By mapping the potential energy surface of a reaction, chemists can identify transition states, intermediates, and the activation energies that govern reaction rates. chemrxiv.org

For this compound, one could simulate various reactions, such as its hydrolysis to form phenylacetamide and ammonia (B1221849). The simulation would proceed by:

Optimizing Geometries: Calculating the stable structures of the reactants (this compound and water), intermediates, and products.

Locating the Transition State (TS): Identifying the highest energy point along the reaction coordinate. The structure of the TS reveals the geometry of the molecule as bonds are breaking and forming.

Calculating the Energetic Profile: Determining the relative energies of all species along the reaction path. The energy difference between the reactants and the transition state is the activation energy (Ea), which is a key factor in the reaction's kinetics.

These simulations can clarify whether a proposed mechanism is energetically feasible and can help predict the products of a reaction under different conditions. nih.gov

Intermolecular Interactions and Molecular Recognition Studies

The biological and chemical function of a molecule is often dictated by its non-covalent interactions with other molecules. This compound possesses several functional groups capable of engaging in a variety of intermolecular interactions:

Hydrogen Bonding: The N-H groups of the amidine are strong hydrogen bond donors, while the lone pair on the imine nitrogen (C=N) acts as a hydrogen bond acceptor. These interactions are crucial for binding to biological targets like proteins.

π-π Stacking: The electron-rich benzene ring can stack with other aromatic systems, an interaction common in DNA and protein structures.

N-H···π Interactions: A less conventional but significant interaction can occur where the N-H group acts as a donor to the face of the benzene π-system. nih.gov

Computational studies can model these interactions to understand how this compound might be recognized by a receptor or how it self-assembles. Molecular docking simulations, for example, can predict the preferred binding orientation and affinity of this compound within the active site of an enzyme, guiding the design of new molecules with specific biological activities.

Emerging Applications in Organic Synthesis and Catalysis

Benzeneethanimidamide as a Catalyst or Ligand in Organic Transformations

The core structure of this compound, featuring both nitrogen and carbon atoms with reactive potential, lends itself to investigation as a ligand in metal-catalyzed reactions. The ability of such compounds to coordinate with metal ions is a foundational aspect of catalysis.

A patent for stabilizing hydroxylamine-containing solutions suggests that derivatives like N'-hydroxy-2-phenylacetimidamide can function as complexing or chelating agents for metal ions. google.com This chelating capability, where a central metal ion is bound by two or more atoms from the same molecule, is fundamental to the function of many ligands in homogeneous catalysis. google.com While this demonstrates the potential for this compound derivatives to act as ligands, their application in driving catalytic organic transformations is a developing area of research.

Sustainable catalysis, including green and photoredox catalysis, focuses on environmentally benign and efficient chemical synthesis. beilstein-journals.orgbeilstein-journals.org While the direct application of this compound as a primary catalyst in these areas is not yet broadly documented, it has appeared in contexts related to these advanced methods.

For instance, literature mentions the synthesis of 2-arylamino-2-phenylacetimidamide derivatives in reaction schemes that utilize light photoredox catalysis. sci-hub.se Similarly, N′-Hydroxy-N-phenylacetimidamide has been associated with photoredox catalysis in research abstracts, although specific details of its role were not elaborated. thieme-connect.de In these cases, the imidamide compound is the product of a sustainable catalytic method rather than the catalyst itself. This suggests that while this compound is synthetically accessible through modern green chemistry techniques, its own use as a sustainable catalyst remains an area for future exploration.

The formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds is central to organic synthesis. illinois.edursc.org this compound derivatives have been implicated as intermediates in catalytic cycles that forge these critical bonds.

In one documented example, a palladium-catalyzed synthesis of 2-trifluoromethylbenzimidazoles was proposed to proceed through an N-(2-aminophenyl)-2,2,2-trifluoro-N'-phenylacetimidamide intermediate. arkat-usa.org This intermediate is formed via a C-N bond and subsequently undergoes a cyclization reaction, which involves another C-N bond formation, to yield the final heterocyclic product. arkat-usa.org

Furthermore, the synthesis of this compound itself can be achieved through reactions that highlight modern bond-forming strategies. A rhodium-catalyzed process has been shown to produce 2-phenylacetimidamide by trapping an in situ generated ketene (B1206846) imine with an amine, a clear example of C-N bond formation. semanticscholar.org

Intermediates in the Synthesis of Complex Organic Molecules

One of the most significant and well-documented roles of this compound derivatives is as synthetic intermediates in the construction of complex, biologically active molecules. rsc.orgrsc.org Their structure provides a versatile scaffold for building more elaborate chemical architectures.

A key example is the use of N′-Hydroxy-2-phenylacetimidamide in the synthesis of high-affinity inhibitors of Plasmodium falciparum and Plasmodium vivax, the parasites responsible for malaria. nih.gov In this multi-step synthesis, the imidamide derivative serves as a crucial building block. It reacts with a substituted benzo[b]thiophene carboxylic acid to form a 3-benzyl-1,2,4-oxadiazole ring system, which is a core component of the final inhibitor. nih.gov This transformation demonstrates the utility of the imidamide as a stable and reactive intermediate for creating complex heterocyclic structures that are otherwise difficult to access. nih.gov

Contribution to Materials Science and Advanced Materials Development

The application of specific small molecules like this compound in materials science often involves their incorporation into polymers or the development of functional materials with unique properties. tudelft.nlmines-stetienne.fr This field represents a potential future application for this compound derivatives, though it is currently the least explored.

While direct, detailed applications in advanced materials are not yet prevalent in the literature, a chemical inventory has listed a polymer synthesized from ar-methyl-benzenediamine with oxiranes, alongside a derivative named this compound, n-hydroxy-2-methoxy-. pschemicals.com This juxtaposition suggests a potential, albeit unconfirmed, relevance in the world of polymer chemistry or advanced material formulation. The development of polymers with specific functionalities, such as stable organic radical polymers or degradable polymers, is a major focus of modern materials science, representing a promising avenue for future research into this compound's utility. nih.govrsc.org

Conclusion and Future Research Directions

Synthesis of Novel Benzeneethanimidamide-Based Architectures

The future of this compound chemistry lies in the design and construction of increasingly complex and functional molecular architectures. Researchers are expected to move beyond simple derivatives to create sophisticated supramolecular assemblies, polymers, and framework materials. The synthesis of macrocycles and cages incorporating the this compound motif could lead to new host-guest systems with tailored recognition properties for sensing and separation applications. Furthermore, the development of polymerization methods involving this compound monomers could yield novel polymers with unique thermal, mechanical, and electronic properties. The strategic incorporation of this moiety into metal-organic frameworks (MOFs) and covalent organic frameworks (COFs) is another promising avenue, potentially leading to materials with enhanced catalytic activity, gas storage capacity, and selective adsorption capabilities.

Exploration of Undiscovered Reactivity Patterns

While the fundamental reactivity of the imidamide group is relatively well-understood, there remains a vast, unexplored landscape of chemical transformations involving this compound. Future research will likely focus on uncovering novel reaction pathways and catalytic cycles. This includes the exploration of transition-metal-catalyzed cross-coupling reactions to forge new carbon-carbon and carbon-heteroatom bonds at various positions on the this compound scaffold. The development of asymmetric catalytic systems will be crucial for accessing enantiomerically pure derivatives, which are of paramount importance in medicinal chemistry and materials science. Furthermore, investigating the reactivity of this compound under non-conventional conditions, such as photoredox catalysis, electrochemistry, and mechanochemistry, could unlock unprecedented chemical transformations and provide access to previously inaccessible molecular diversity. A deeper understanding of the tautomeric equilibria and ambident nucleophilic/electrophilic nature of the imidamide group will be key to designing highly selective and efficient synthetic methods.

Integration of Advanced Computational and Experimental Methodologies

The synergy between computational modeling and experimental work is poised to revolutionize the study of this compound. nih.gov The use of quantum chemical calculations, such as density functional theory (DFT), will continue to provide deep insights into reaction mechanisms, transition state geometries, and the electronic properties of this compound derivatives. These computational tools can be used to predict reactivity, guide reaction optimization, and rationalize experimental observations.

Moreover, the application of machine learning and artificial intelligence is set to accelerate the discovery of new this compound-based compounds with desired properties. nih.gov By training algorithms on existing experimental and computational data, it will be possible to predict the biological activity, material properties, and synthetic accessibility of virtual libraries of compounds. This in silico screening will enable researchers to prioritize synthetic targets and streamline the discovery process. The integration of high-throughput experimental screening with these computational models will create a powerful feedback loop, where experimental results are used to refine and improve the predictive power of the computational methods. nih.gov This iterative cycle of prediction, synthesis, and testing will undoubtedly expedite the development of next-generation materials and therapeutic agents based on the this compound scaffold. mdpi.com

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for Benzeneethanimidamide, and how can its purity be validated experimentally?

  • Methodological Answer : this compound (CAS 5504-24-5) is typically synthesized via amidination reactions, such as the treatment of phenylacetonitrile with ammonia under acidic conditions. Key steps include controlling reaction temperature (62–63°C melting point ) and using catalysts like aluminum chloride. Purity validation requires a combination of analytical techniques:

  • HPLC : To quantify impurities (<1% threshold).
  • NMR Spectroscopy : Confirm molecular structure (e.g., δ 7.3–7.5 ppm for aromatic protons).
  • Mass Spectrometry : Verify molecular ion peak at m/z 134.18 (C₈H₁₀N₂) .
    • Reproducibility : Cross-reference protocols from primary literature and replicate under inert atmospheres to prevent degradation .

Q. Which analytical techniques are most reliable for characterizing this compound’s physicochemical properties?

  • Methodological Answer :

  • Thermal Analysis : Differential scanning calorimetry (DSC) to confirm melting point (62–63°C) and assess thermal stability .
  • Spectroscopic Methods : FT-IR for functional group identification (e.g., N–H stretching at ~3300 cm⁻¹).
  • Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) to monitor degradation products under light exposure .
    • Data Interpretation : Compare results against standard reference databases (e.g., NIST Chemistry WebBook) .

Q. How should researchers design stability studies for this compound under varying storage conditions?

  • Methodological Answer :

  • Experimental Design :

Light Sensitivity : Store samples in amber vials at 2–8°C and analyze degradation via HPLC over 30 days .

Humidity Control : Use desiccators to test hygroscopicity and monitor mass changes gravimetrically.

pH Stability : Incubate in buffers (pH 3–9) and quantify decomposition using LC-MS.

  • Statistical Analysis : Apply ANOVA to compare degradation rates across conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity of this compound with electrophilic agents?

  • Methodological Answer :

  • Hypothesis Testing : Replicate conflicting studies (e.g., nitration or sulfonation reactions) under controlled conditions (solvent polarity, temperature).
  • Contradiction Analysis :

Systematic Variation : Adjust molar ratios of reagents and monitor intermediates via in-situ NMR.

Literature Comparison : Identify discrepancies in reaction parameters (e.g., catalyst purity, solvent grade) .

  • Validation : Use high-resolution mass spectrometry (HRMS) to confirm product structures and rule out side reactions .

Q. What computational strategies are suitable for predicting this compound’s bioactivity in drug discovery contexts?

  • Methodological Answer :

  • In Silico Modeling :

Molecular Docking : Screen against target proteins (e.g., enzymes in the sulfonamide pathway) using AutoDock Vina.

QSAR Studies : Corrogate electronic parameters (e.g., pKa = 12.62 ) with biological activity datasets.

  • Validation : Compare predictions with in vitro assays (e.g., IC₅₀ determination in enzyme inhibition studies) .

Q. How can researchers design a mechanistic study to elucidate this compound’s role in inhibiting bacterial dihydropteroate synthase (DHPS)?

  • Methodological Answer :

  • Experimental Framework :

Enzyme Kinetics : Measure Kₘ and Vₘₐₓ of DHPS with/without inhibitor using spectrophotometric assays.

Isothermal Titration Calorimetry (ITC) : Quantify binding affinity and thermodynamic parameters.

  • Controls : Include positive (sulfamethoxazole) and negative (DMSO vehicle) controls .
  • Data Interpretation : Use Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.